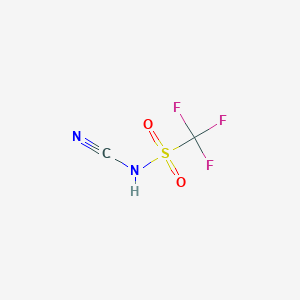
N-Cyano-trifluoromethylsulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyano-1,1,1-trifluoromethanesulfonamide is a compound that belongs to the family of trifluoromethanesulfonamides. These compounds are known for their strong electron-withdrawing properties and high NH-acidity, making them valuable in various chemical reactions and applications . N-cyano-1,1,1-trifluoromethanesulfonamide is particularly notable for its use as a reagent and catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-1,1,1-trifluoromethanesulfonamide typically involves the reaction of trifluoromethanesulfonamide with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of N-cyano-1,1,1-trifluoromethanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyano-1,1,1-trifluoromethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and dienes in the presence of oxidizing agents.
Common Reagents and Conditions
Common reagents used in reactions with N-cyano-1,1,1-trifluoromethanesulfonamide include cyanogen bromide, dichloromethane, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving N-cyano-1,1,1-trifluoromethanesulfonamide depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of cyano-substituted compounds, while addition reactions can produce oxy-methylated products .
Scientific Research Applications
N-cyano-1,1,1-trifluoromethanesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which N-cyano-1,1,1-trifluoromethanesulfonamide exerts its effects is primarily through its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and facilitate various chemical reactions. The compound can act as a catalyst by lowering the activation energy of reactions and increasing reaction rates .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonamide: Similar in structure but lacks the cyano group, making it less versatile in certain reactions.
Bis(trifluoromethanesulfonyl)imide: Known for its strong acidity and use in ionic liquids and batteries.
N-Phenyl-bis(trifluoromethanesulfonimide): Used as a trifluoromethylating agent and in the synthesis of complex organic molecules.
Uniqueness
N-cyano-1,1,1-trifluoromethanesulfonamide is unique due to the presence of both the cyano and trifluoromethanesulfonyl groups. This combination imparts distinct chemical properties, making it highly valuable in various applications, particularly in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C2HF3N2O2S |
|---|---|
Molecular Weight |
174.10 g/mol |
IUPAC Name |
N-cyano-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C2HF3N2O2S/c3-2(4,5)10(8,9)7-1-6/h7H |
InChI Key |
JYRVOKQMYLFJPY-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



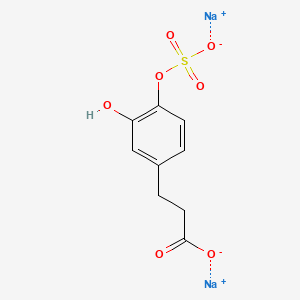

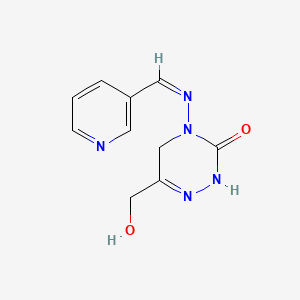
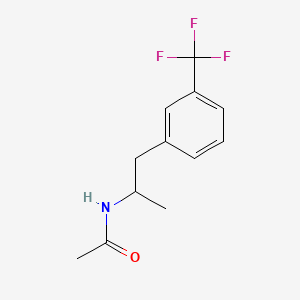
![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)
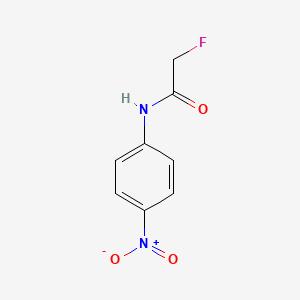
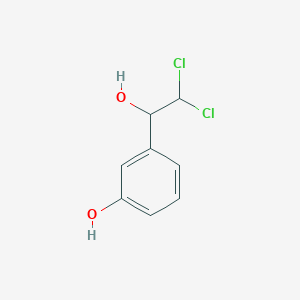
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
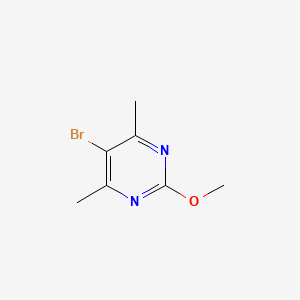
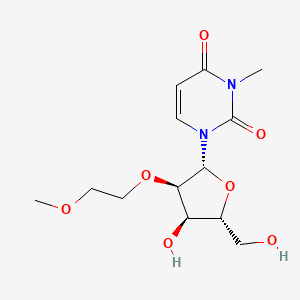
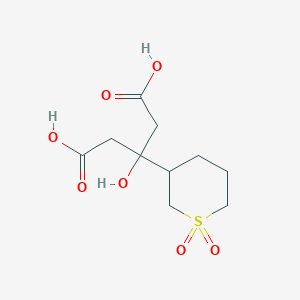
![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
